molecular formula C22H20N8O5 B11517821 2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol

2-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol

Cat. No.: B11517821
M. Wt: 476.4 g/mol
InChI Key: UKNRGOBWRJHVPE-WYMPLXKRSA-N
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Description

2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL is a complex organic compound that features a combination of furan, triazine, and nitrophenol moieties

Preparation Methods

The synthesis of 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL involves multiple steps, starting with the preparation of the furan and triazine intermediates. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenol moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents like bromine or chlorine. Major products formed from these reactions include amine derivatives and halogenated furans.

Scientific Research Applications

2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenol moiety may interact with enzymes involved in oxidative stress, while the triazine ring could bind to DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL include other furan-triazine derivatives and nitrophenol compounds. What sets this compound apart is the unique combination of these three moieties, which may confer distinct chemical and biological properties. Similar compounds include:

  • 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL
  • 2-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-5-NITROPHENOL

Properties

Molecular Formula

C22H20N8O5

Molecular Weight

476.4 g/mol

IUPAC Name

2-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol

InChI

InChI=1S/C22H20N8O5/c1-34-16-9-7-15(8-10-16)25-21-26-20(23-13-17-5-3-11-35-17)27-22(28-21)29-24-12-14-4-2-6-18(19(14)31)30(32)33/h2-12,31H,13H2,1H3,(H3,23,25,26,27,28,29)/b24-12+

InChI Key

UKNRGOBWRJHVPE-WYMPLXKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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